4-Bromo-2,6-bis(trifluoromethyl)benzoic acid
Overview
Description
4-Bromo-2,6-bis(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C₉H₃BrF₆O₂ It is characterized by the presence of bromine and trifluoromethyl groups attached to a benzoic acid core
Scientific Research Applications
4-Bromo-2,6-bis(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives may be explored for potential biological activities.
Medicine: It can be used in the development of pharmaceutical intermediates.
Industry: The compound is utilized in the production of specialty chemicals and materials .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
It’s known that similar compounds can interact with various enzymes and receptors in the body .
Mode of Action
It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involving enzymes and receptors .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Similar compounds have been known to cause changes at the molecular and cellular levels, influencing the function of various enzymes and receptors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2,6-bis(trifluoromethyl)benzoic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
4-Bromo-2,6-bis(trifluoromethyl)benzoic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific context of the reaction . Additionally, this compound can bind to proteins and other biomolecules, influencing their structure and function.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to impact cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by influencing transcription factors and other regulatory proteins. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature and pH. Over time, this compound may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a key role in its metabolism. This compound can also affect metabolic flux by altering the activity of key metabolic enzymes. Additionally, this compound can influence metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is an important factor in its biochemical activity. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-bis(trifluoromethyl)benzoic acid typically involves the bromination of 2,6-bis(trifluoromethyl)benzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,6-bis(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions to facilitate the coupling reaction.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling reactions.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(trifluoromethyl)benzoic acid: Lacks the bromine substituent but shares similar trifluoromethyl groups.
4-(Trifluoromethyl)benzoic acid: Contains a single trifluoromethyl group and a carboxylic acid group
Uniqueness
4-Bromo-2,6-bis(trifluoromethyl)benzoic acid is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and various applications .
Properties
IUPAC Name |
4-bromo-2,6-bis(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrF6O2/c10-3-1-4(8(11,12)13)6(7(17)18)5(2-3)9(14,15)16/h1-2H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXFFWSLEJLRHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C(=O)O)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrF6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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